molecular formula C16H23NO4 B10800188 (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide

Cat. No.: B10800188
M. Wt: 293.36 g/mol
InChI Key: PTVUGLNOPRZQEY-AWEZNQCLSA-N
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Description

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a phenyl group, and a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core structure of the compound. The synthetic route may involve the following steps:

    Formation of the Butanamide Core: This can be achieved through the reaction of a suitable amine with a butanoic acid derivative under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Addition of the Phenyl Group: The phenyl group can be added via Friedel-Crafts acylation or alkylation reactions using benzene and an appropriate acyl chloride or alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzene, acyl chloride, alkyl halide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide can be compared with similar compounds to highlight its uniqueness. Some similar compounds include:

    (2R)-2-hydroxy-3-(hydroxymethyl)-3-methyl-N-(3-oxo-4-phenylbutyl)butanamide: Shares a similar core structure but differs in the presence of hydroxymethyl groups.

    Ethyl (2R)-3-oxo-2-phenylbutanoate: Contains a similar phenyl and butanoate structure but lacks the hydroxyl groups and amide functionality.

Properties

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVUGLNOPRZQEY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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